molecular formula C14H21ClN2S B5162306 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride

4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B5162306
M. Wt: 284.8 g/mol
InChI Key: VNZKMSYGIWYCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride, also known as A-61603, is a selective alpha-1A adrenergic receptor agonist. It was first synthesized in the early 1990s by scientists at Abbott Laboratories. Since its discovery, A-61603 has been extensively studied for its potential uses in scientific research.

Mechanism of Action

4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride works by selectively activating alpha-1A adrenergic receptors, which are found in various tissues throughout the body, including the heart, blood vessels, and brain. Activation of these receptors leads to increased blood pressure, heart rate, and vasoconstriction, as well as improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and cognitive function, 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride has also been shown to have a number of other biochemical and physiological effects. For example, it has been found to increase the release of norepinephrine, a neurotransmitter that plays a key role in the body's stress response. It has also been shown to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride in lab experiments is its selectivity for alpha-1A adrenergic receptors. This allows researchers to study the specific effects of activation of these receptors without interfering with other receptor systems. However, one limitation of using 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride is that it may not accurately reflect the effects of endogenous ligands, which may activate alpha-1A adrenergic receptors through different mechanisms.

Future Directions

There are many potential future directions for research involving 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride. One area of interest is the role of alpha-1A adrenergic receptors in the regulation of blood pressure and cardiovascular function. Another area of interest is the potential use of 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride in the treatment of conditions such as anxiety and depression. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride and its potential applications in a variety of research fields.

Synthesis Methods

The synthesis of 4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride involves several steps, including the reaction of 1-adamantylmethylamine with thioacetamide, followed by the addition of hydrochloric acid. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-(1-adamantylmethyl)-1,3-thiazol-2-amine hydrochloride has been used in a variety of scientific research studies, including investigations into the role of alpha-1A adrenergic receptors in the regulation of blood pressure, cardiovascular function, and cognitive function. It has also been studied for its potential use in the treatment of conditions such as hypertension, anxiety, and depression.

properties

IUPAC Name

4-(1-adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S.ClH/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14;/h8-11H,1-7H2,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZKMSYGIWYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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